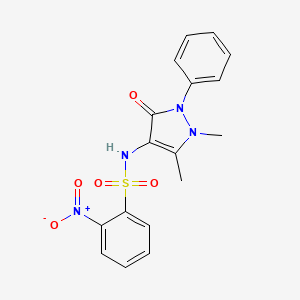

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c1-12-16(17(22)20(19(12)2)13-8-4-3-5-9-13)18-27(25,26)15-11-7-6-10-14(15)21(23)24/h3-11,18H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMDKWRWKHPVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate under controlled conditions. The reaction is usually carried out in an equimolar ratio and may require specific solvents and temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to maximize yield and purity while minimizing by-products and waste. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products Formed:

Oxidation: Formation of nitroso derivatives and carboxylic acids.

Reduction: Production of amines and hydroxylamines.

Substitution: Generation of various substituted pyrazolones and benzene derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzene-1-sulfonamide exhibit antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways and may serve as therapeutic agents in treating conditions such as arthritis and other inflammatory diseases .

Cancer Research

There is ongoing research into the use of this compound in oncology. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. Their mechanism often involves the modulation of specific signaling pathways associated with cancer progression .

Pharmacology

Enzyme Inhibition

this compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects when used alongside other pharmaceuticals .

Neuroprotective Effects

Recent studies suggest that compounds within this class may exhibit neuroprotective properties. They could potentially protect neuronal cells from oxidative stress and apoptosis, making them candidates for further development in neurodegenerative disease therapies .

Materials Science

Synthesis of Novel Materials

The compound can be utilized in the synthesis of novel materials with unique properties. Its chemical structure allows for modifications that can lead to materials with enhanced electrical or thermal conductivity, useful in electronics and nanotechnology applications .

Case Studies

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .

Comparaison Avec Des Composés Similaires

Crystallographic and Hydrogen Bonding Patterns

Crystal structures of analogs reveal critical differences in molecular geometry and packing (Table 2):

Electronic and Pharmacological Effects

- Nitro Group vs.

- Sulfonamide vs. Acetamide : Sulfonamide groups enhance thermal stability and resistance to enzymatic degradation compared to acetamides, making the target compound more suitable for long-acting formulations .

- Antimicrobial vs. Cytotoxic Profiles : Analogs with methylsulfanyl or thiophene moieties show broader antimicrobial activity, while the target compound’s nitro group may limit its spectrum due to specificity for nitroreductase-expressing pathogens .

Activité Biologique

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzene-1-sulfonamide is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a pyrazole core, which is known for its ability to interact with various biological targets. The presence of nitro and sulfonamide groups enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives with similar structures show efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways .

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly in inhibiting cell proliferation in cancer cell lines. Studies have shown that it can induce apoptosis in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells. The proposed mechanism includes the activation of caspase pathways and the modulation of cell cycle regulators .

Anti-inflammatory Effects

In vitro studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in macrophage models. This activity could be beneficial in treating chronic inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of pyrazole derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli , suggesting moderate antibacterial activity .

Case Study 2: Anticancer Mechanism

In a preclinical trial involving human cancer cell lines, this compound was shown to significantly reduce tumor cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in the percentage of cells in the sub-G1 phase, indicative of apoptosis .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-nitrobenzene-1-sulfonamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-aminoantipyrine derivatives and 2-nitrobenzenesulfonyl chloride. A typical procedure involves reacting 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-amine with the sulfonyl chloride in anhydrous dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 6–12 hours . Post-synthesis purification is achieved via recrystallization using ethanol or acetonitrile.

Q. How to characterize the molecular structure of this sulfonamide derivative?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals suitable for XRD can be grown via slow evaporation of a saturated DMF/water solution. Key parameters include:

- Radiation: MoKα (λ = 0.71073 Å)

- Temperature: 100–293 K (to minimize thermal motion artifacts)

- Software: SHELX for refinement, Mercury for visualization .

Complementary techniques like ¹H/¹³C NMR and FT-IR validate functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity or binding interactions of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) optimize the molecular geometry and electronic properties. Molecular docking against target proteins (e.g., cyclooxygenase-2) identifies potential binding pockets. Software like AutoDock Vina or GOLD is used, with scoring functions (e.g., Gibbs free energy) prioritizing ligand-receptor interactions .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts vs. XRD bond lengths) may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Solutions include:

- Reassessing sample purity via HPLC.

- Performing variable-temperature NMR to detect conformational changes.

- Comparing Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing crystallographic data .

Q. How to design structure-activity relationship (SAR) studies for sulfonamide modifications?

- Methodological Answer :

- Step 1 : Synthesize analogs with substituent variations (e.g., replacing nitro with methoxy or halogens) .

- Step 2 : Test bioactivity (e.g., antipyretic assays in murine models) and correlate with electronic (Hammett σ constants) or steric parameters (Taft’s Es).

- Step 3 : Use QSAR models (e.g., CoMFA) to predict activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.